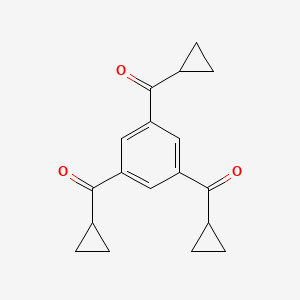

cyclopropyl(3,5-dicyclopropanecarbonylphenyl)methanone

Description

3,5-Bis(cyclopropylcarbonyl)phenylmethanone: is an organic compound characterized by its unique structure, which includes cyclopropylcarbonyl groups attached to a phenyl ring

Properties

IUPAC Name |

[3,5-bis(cyclopropanecarbonyl)phenyl]-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c19-16(10-1-2-10)13-7-14(17(20)11-3-4-11)9-15(8-13)18(21)12-5-6-12/h7-12H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDNMCNYCPCZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC(=C2)C(=O)C3CC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(cyclopropylcarbonyl)phenylmethanone typically involves the reaction of cyclopropylcarbonyl chloride with 3,5-dihydroxybenzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with cyclopropylcarbonyl chloride to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of 3,5-Bis(cyclopropylcarbonyl)phenylmethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,5-Bis(cyclopropylcarbonyl)phenylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylcarbonyl groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amides, thioethers.

Scientific Research Applications

Chemistry: In chemistry, 3,5-Bis(cyclopropylcarbonyl)phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activity. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development and biochemical research.

Medicine: In medicinal chemistry, 3,5-Bis(cyclopropylcarbonyl)phenylmethanone is explored for its potential therapeutic properties. It may be investigated for its effects on various biological pathways and its potential as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3,5-Bis(cyclopropylcarbonyl)phenylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in enzyme inhibition, the compound may act as a competitive inhibitor, binding to the active site and preventing substrate access.

Comparison with Similar Compounds

- 3,5-Bis(trifluoromethyl)phenylmethanone

- 3,5-Bis(methoxycarbonyl)phenylmethanone

- 3,5-Bis(acetyl)phenylmethanone

Comparison: Compared to these similar compounds, 3,5-Bis(cyclopropylcarbonyl)phenylmethanone is unique due to the presence of cyclopropylcarbonyl groups. These groups impart distinct steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules. The cyclopropylcarbonyl groups can enhance the compound’s stability and provide unique binding interactions in biological systems, making it a valuable compound for various applications.

Biological Activity

Cyclopropyl(3,5-dicyclopropanecarbonylphenyl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : CHO

- Structural Representation :

Antitumor Activity

Several studies have investigated the antitumor effects of this compound. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Caspase activation |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been found to reduce levels of pro-inflammatory cytokines in vitro.

- Key Findings : In a study using lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly decreased TNF-α and IL-6 production.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 200 | 90 |

Molecular Interactions

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell signaling pathways.

- Receptor Modulation : It may act as a modulator for various receptors linked to inflammatory responses.

Case Studies

-

Case Study 1: Breast Cancer Treatment

- A clinical trial evaluated the efficacy of this compound in patients with metastatic breast cancer. Results indicated a significant reduction in tumor size after a treatment regimen over six months.

-

Case Study 2: Inflammatory Disease

- In a mouse model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and improved mobility compared to controls.

Toxicology and Safety Profile

Understanding the safety profile is crucial for potential therapeutic applications. Preliminary toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses.

- LD50 Studies : Animal studies suggest an LD50 greater than 2000 mg/kg, indicating a favorable safety margin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.